Evodine
Overview
Description
Evodine: Comprehensive Analysis
Evodine, also known as evodiamine, is a tryptamine indole alkaloid isolated from the plant Evodia rutaecarpa. It exhibits a wide range of biological activities, including antitumor, anti-inflammation, and antibacterial properties. Due to these activities, evodiamine has been the subject of extensive research, particularly in the context of cancer treatment. It has a complex molecular structure with a 6/5/6/6/6 ring system, which has been the focus of structural modifications aimed at discovering new antitumor drugs .
Synthesis Analysis
The synthesis of evodiamine has been summarized in recent literature, with advances in the drug design and biological activities of its derivatives being a key area of study. Structural modifications of evodiamine have been described, focusing on ring A, D, E, C5, N-13, and N-14. These modifications have led to the development of compounds with promising anticancer potentials .
Molecular Structure Analysis
Evodiamine's molecular structure is characterized by a quinazolinocarboline alkaloid framework. This structure has been the basis for the development of various derivatives through systematic structure-activity relationship analysis. Some derivatives have shown substantial increases in antitumor activity, with certain hydroxyl derivatives demonstrating good in vivo efficacy and low toxicity .
Chemical Reactions Analysis
Evodiamine acts as an agonist for the vanilloid receptor TRPV1, similar to capsaicin, although it is less potent. It binds to rat TRPV1 with a Ki of approximately 5.95 µM. This interaction with TRPV1 is thought to contribute to its biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of evodiamine contribute to its biological activities. For instance, evodiamine has been shown to inhibit NF-κB activation, which is involved in antiapoptotic and metastatic gene expression. This inhibition leads to the up-regulation of apoptosis and the suppression of invasion in cancer cells . Additionally, evodiamine's effects on obesity are not solely dependent on uncoupling protein-1 (UCP1), suggesting a UCP1-independent antiadipogenic mechanism .
Relevant Case Studies
Anticancer Activity
Evodiamine has been shown to abolish both constitutive and inducible NF-κB activation by inhibiting IκBα kinase activation. This suppression of NF-κB-regulated gene expression may provide a molecular basis for evodiamine's ability to suppress proliferation, induce apoptosis, and inhibit metastasis in cancer cells . Furthermore, evodiamine derivatives have been identified as potent topoisomerase I inhibitors, leading to the induction of apoptosis in cancer cells .
Obesity and Metabolic Effects
In the context of obesity, evodiamine has been found to prevent the development of diet-induced obesity in part by inhibiting adipocyte differentiation through ERK activation and its negative cross-talk with the insulin signaling pathway .
Neuroprotective and Anti-inflammatory Effects
Evodiamine has demonstrated potential in the treatment of glioblastoma by inducing apoptosis and cell cycle arrest through JNK activation . It also exhibits gastroprotective effects against gastric ulceration by improving antioxidant and anti-inflammatory status through the Rho/NF-κB pathway .
Pharmacokinetics and Drug Design
Evodiamine's ability to bind various proteins has led to the argument that it is a good starting point for multi-target drugs. The pharmacokinetics and target-binding properties of evodiamine have been explored, providing direction for further multi-target drug design .
Scientific Research Applications
Pharmacological Activities
Evodine, the main component of Evodia rutaecarpa, demonstrates considerable pharmacological activities. These include analgesic, anti-inflammatory, anti-tumor, anti-microbial, heart protection, and metabolic disease regulation effects (Sun, Xie, Song, & Li, 2020).
Antitumor Effects
Evodiamine has significant antitumor effects. In mice model experiments, it was shown to inhibit tumor growth significantly, suggesting potential benefits for clinical transformation (Yin, Cheng, Peng, Yuan, Chen, & Li, 2021).
Anti-Cancer Activity
Evodiamine exhibits anti-cancer activities by inhibiting proliferation, invasion, metastasis, and inducing apoptosis in various tumor cell lines (Jiang & Hu, 2009).
Pharmacological Derivatives
Modifications of evodiamine aim to create derivatives with more potency and better physicochemical properties. These derivatives exhibit diverse biological activities such as antitumor, anti-Alzheimer's disease, anti-pulmonary hypertension, and thermogenic activities (Li, Li, Jiang, Liu, & Zhao, 2022).
Inhibition of Topoisomerase I Activity
Evodiamine inhibits Topoisomerase I (TopI) activity, stabilizing the enzyme and DNA covalent complex, which could lead to therapeutic benefits in cancer treatment (Chan, Chang, Chen, Lee, Chen, & Lin, 2009).
Neuroprotection in Alzheimer’s Disease
Evodiamine demonstrates neuroprotective effects against Alzheimer’s disease. It inhibits apoptosis, enhances cell viability, and has shown to improve cognitive abilities in animal models of Alzheimer's disease (Zhang, Wang, Wang, Li, Liu, Zhang, Lu, & Wang, 2018).
Novel Antitumor Agents
Evodiamine derivatives act as potent antitumor agents by dual inhibition of topoisomerases I and II, with some derivatives showing good in vivo efficacy and low toxicity, representing promising candidates for novel antitumor drugs (Dong, Wang, Miao, Yao, Zhang, Guo, Zhang, & Sheng, 2012).
Multi-Target Pharmacological Actions
Evodiamine has pharmacological actions against cancer, obesity, nociception, inflammation, cardiovascular diseases, Alzheimer's disease, infectious diseases, and thermoregulative effects. Its ability to bind various proteins makes it a potential candidate for multi-target drug design (Yu, Jin, Gong, Wang, & Liang, 2013).
Role in Chronic Diseases
Evodiamine's functions and mechanisms of action in various chronic diseases have been explored, with potential applications in treating these diseases due to its range of pharmacological activities (Tan & Zhang, 2016).
Migraine Treatment
Evodiamine has shown effectiveness in treating migraine-like pain in animal models, suggesting potential as a natural origin lead compound for migraine treatment (Lin, Zhang, Li, Zhang, Lu, Chen, Li, Yang, & Wu, 2020).
Impact on Skeletal Muscle
Evodiamine promotes differentiation and inhibits proliferation of muscle cells, potentially beneficial for skeletal muscle development (Yao, Yu, Zhao, Li, Peng, Xi, & Yang, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJTUUHDKCPQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evodine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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